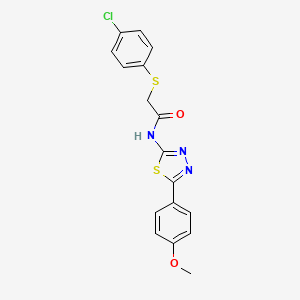![molecular formula C19H25ClIN3O2S B2828476 N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide CAS No. 1078634-18-0](/img/no-structure.png)
N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide is a useful research compound. Its molecular formula is C19H25ClIN3O2S and its molecular weight is 521.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Liquid Chromatography Applications
- A sulfonate derivatization reagent similar to N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide was synthesized for use in liquid chromatography. This reagent, 2-(N-phthalimido)ethyl 2-(dimethylamino)ethanesulfonate, contains a chromophore for detection and a chemically removable dimethylamino function, offering easy post-derivatization removal by acid treatment (Kou et al., 1995).
Pharmacological Research
- The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, a structurally related agonist of the urotensin-II receptor, has been identified as a selective, nonpeptidic drug-like UII receptor agonist. It's useful as a pharmacological research tool and potential drug lead (Croston et al., 2002).
Fluorescent Molecular Probes
- Compounds containing a dimethylamino group and a sulfonyl group, akin to this compound, were prepared as new fluorescent solvatochromic dyes. These compounds are used as fluorescent molecular probes in biological studies due to their strong solvent-dependent fluorescence and other favorable properties (Diwu et al., 1997).
Antibacterial Agent Synthesis
- New heterocyclic compounds containing a sulfonamido moiety, similar to the queried compound, have been synthesized for use as antibacterial agents. These compounds have shown high antibacterial activities, suggesting their potential in medical research and drug development (Azab et al., 2013).
Alzheimer's Disease Research
- A hydrophobic radiofluorinated derivative of a compound with structural similarities to this compound was used with positron emission tomography to study Alzheimer's disease. This approach enabled the localization and load measurement of neurofibrillary tangles and beta-amyloid plaques in living patients (Shoghi-Jadid et al., 2002).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3,5-dimethylphenylacetic acid with thionyl chloride to form 3,5-dimethylphenylacetyl chloride. This intermediate is then reacted with N-methyl-N-(2-aminoethyl)piperazine to form N-[2-(3,5-dimethylphenyl)acetyl]piperazine. The resulting compound is then reacted with p-toluenesulfonyl chloride to form N-[2-(3,5-dimethylphenyl)acetyl]-N'-tosylpiperazine. The final step involves the reaction of N-[2-(3,5-dimethylphenyl)acetyl]-N'-tosylpiperazine with 4-chlorobenzenesulfonamide to form the target compound N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide.", "Starting Materials": [ "3,5-dimethylphenylacetic acid", "thionyl chloride", "N-methyl-N-(2-aminoethyl)piperazine", "p-toluenesulfonyl chloride", "4-chlorobenzenesulfonamide" ], "Reaction": [ "3,5-dimethylphenylacetic acid + thionyl chloride → 3,5-dimethylphenylacetyl chloride", "3,5-dimethylphenylacetyl chloride + N-methyl-N-(2-aminoethyl)piperazine → N-[2-(3,5-dimethylphenyl)acetyl]piperazine", "N-[2-(3,5-dimethylphenyl)acetyl]piperazine + p-toluenesulfonyl chloride → N-[2-(3,5-dimethylphenyl)acetyl]-N'-tosylpiperazine", "N-[2-(3,5-dimethylphenyl)acetyl]-N'-tosylpiperazine + 4-chlorobenzenesulfonamide → N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide" ] } | |
CAS-Nummer |
1078634-18-0 |
Molekularformel |
C19H25ClIN3O2S |
Molekulargewicht |
521.84 |
IUPAC-Name |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide |
InChI |
InChI=1S/C19H24ClN3O2S.HI/c1-14-11-15(2)13-18(12-14)22-16(3)23(4)10-9-21-26(24,25)19-7-5-17(20)6-8-19;/h5-8,11-13,21H,9-10H2,1-4H3;1H |
InChI-Schlüssel |
PBFNOSDIIXWECH-JWGURIENSA-N |
SMILES |
CC1=CC(=CC(=C1)N=C(C)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)Cl)C.I |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



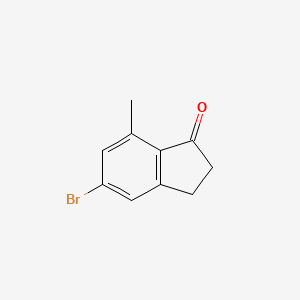
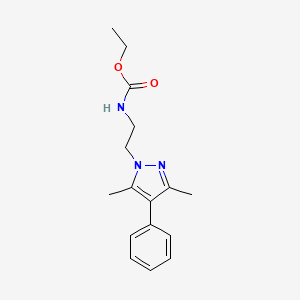
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828398.png)
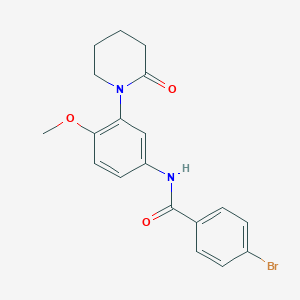
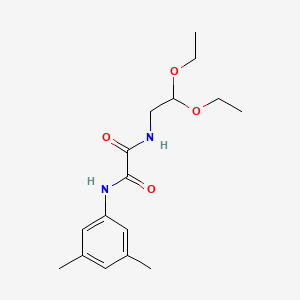
![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2828403.png)
![8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2828404.png)
![(4-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2828405.png)
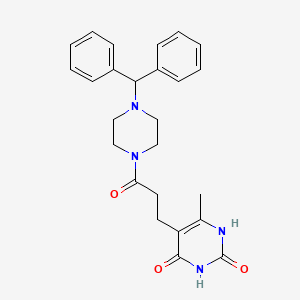
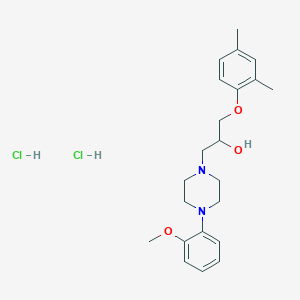
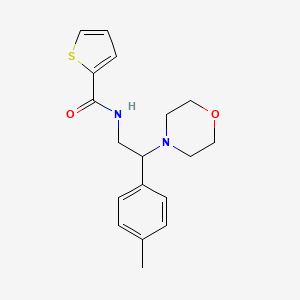
![3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid](/img/structure/B2828413.png)
![N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2828415.png)
